

An In-Depth Technical Guide to Decanoyl N-methylglucamide (MEGA-10)

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Compound of Interest

Compound Name: Decanoyl N-methylglucamide

Cat. No.: B1203248

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Decanoyl N-methylglucamide, commonly known as MEGA-10, is a non-ionic detergent widely employed in the fields of biochemistry and structural biology. Its primary application lies in the solubilization and stabilization of membrane proteins, facilitating their extraction from the lipid bilayer and subsequent purification and characterization. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and applications of MEGA-10, with a focus on providing practical information for laboratory use. Detailed experimental protocols for membrane protein solubilization and reconstitution are presented, along with a summary of key quantitative data.

Chemical Structure and Formula

Decanoyl N-methylglucamide is an amphiphilic molecule composed of a hydrophilic N-methylglucamine headgroup and a hydrophobic decanoyl tail. This structure allows it to interact with both the hydrophobic regions of membrane proteins and the surrounding aqueous environment, thereby disrupting the lipid bilayer and forming micelles around the protein of interest.

Chemical Formula: $C_{17}H_{35}NO_6$ [\[1\]](#)[\[2\]](#)

Systematic Name: N-decanoyl-N-methyl-D-glucamine[\[1\]](#)[\[2\]](#)

Synonyms: MEGA-10, N-(D-Glucityl)-N-methyldecanamide[1][2]

CAS Number: 85261-20-7[1][2]

Physicochemical Properties

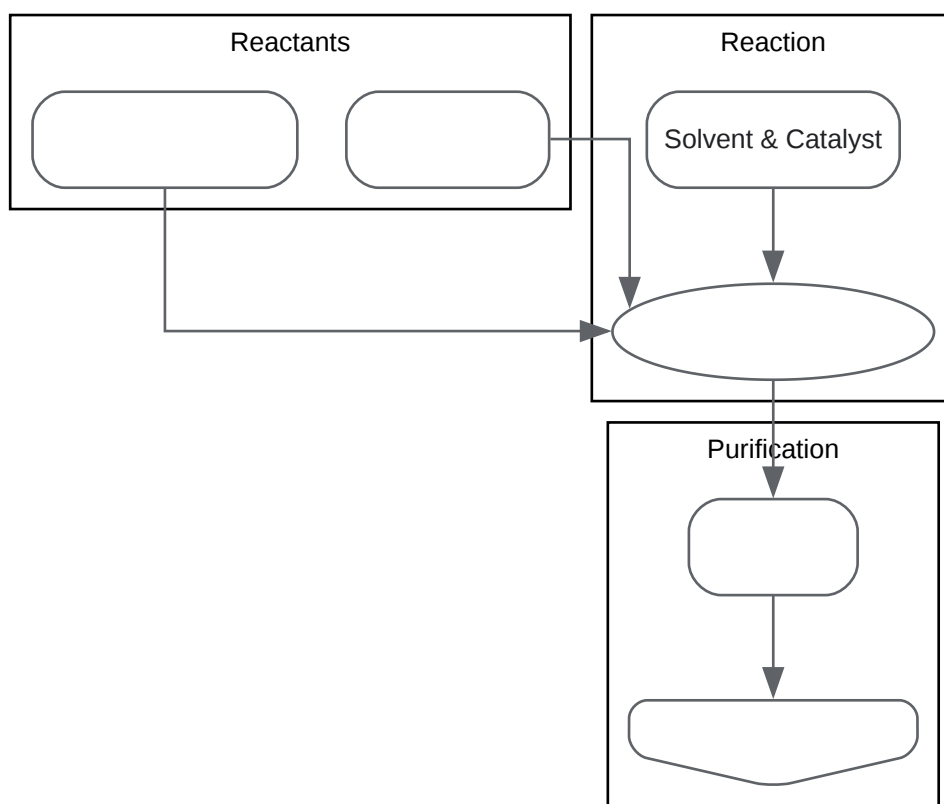
The efficacy of MEGA-10 as a detergent is dictated by its distinct physicochemical properties. A critical parameter is its Critical Micelle Concentration (CMC), which is the concentration at which the detergent monomers begin to self-assemble into micelles. For effective membrane protein solubilization, the detergent concentration should be significantly above its CMC.

Property	Value	References
Molecular Weight	349.46 g/mol	
Appearance	White powder or granules	
Critical Micelle Concentration (CMC)	6-7 mM (in aqueous solution at 20-25°C)	
Purity	≥98% (by Gas Chromatography)	
Solubility	Water-soluble	[2]
Storage Temperature	2-8°C	

Synthesis of Decanoyl N-methylglucamide

The synthesis of **Decanoyl N-methylglucamide** is typically achieved through the amidation of N-methylglucamine with decanoic acid or its derivatives. While detailed industrial synthesis protocols are proprietary, a general laboratory-scale procedure can be outlined.

General Synthesis Workflow



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General synthesis workflow for **Decanoyl N-methylglucamide**.

A common method involves the reaction of N-methylglucamine with a fatty acid methyl ester, such as methyl laurate, in an alcoholic solvent in the presence of a basic catalyst. The reaction is typically carried out at an elevated temperature. The final product is then purified through crystallization.

Experimental Protocols

The primary application of MEGA-10 is in the extraction and reconstitution of membrane proteins for functional and structural studies. The following are generalized protocols that serve as a starting point and may require optimization for specific proteins.

Membrane Protein Solubilization

This protocol outlines the general steps for solubilizing membrane proteins from a cell lysate.

Materials:

- Cell pellet containing the membrane protein of interest
- Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, protease inhibitors)
- MEGA-10 stock solution (e.g., 10% w/v in water)
- Ultracentrifuge

Procedure:

- Resuspend the cell pellet in ice-cold Lysis Buffer.
- Lyse the cells using an appropriate method (e.g., sonication, French press).
- Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove cell debris.
- Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.
- Discard the supernatant and resuspend the membrane pellet in Lysis Buffer.
- Add MEGA-10 stock solution to the membrane suspension to a final concentration above the CMC (typically 1-2% w/v).
- Incubate the mixture with gentle agitation for 1-2 hours at 4°C.
- Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material.
- The supernatant now contains the solubilized membrane protein in MEGA-10 micelles and is ready for purification.

Reconstitution of Membrane Proteins into Liposomes

This protocol describes the process of reconstituting a purified, detergent-solubilized membrane protein into artificial lipid vesicles (liposomes).

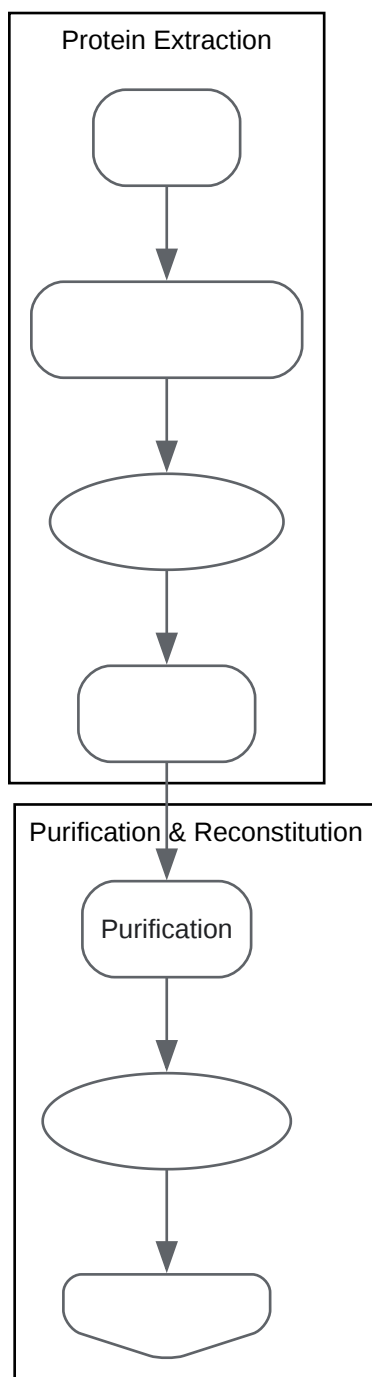
Materials:

- Purified, MEGA-10 solubilized membrane protein
- Lipids (e.g., a mixture of phospholipids in chloroform)
- Dialysis Buffer (detergent-free buffer)
- Dialysis cassette (with an appropriate molecular weight cut-off)

Procedure:

- Prepare a thin lipid film by evaporating the chloroform from the lipid solution under a stream of nitrogen gas.
- Hydrate the lipid film with Dialysis Buffer to form multilamellar vesicles (MLVs). This can be facilitated by vortexing or sonication.
- To the purified protein solution, add the hydrated lipids at a desired lipid-to-protein ratio.
- Gently mix and incubate for 30-60 minutes at room temperature.
- Transfer the protein-lipid-detergent mixture to a dialysis cassette.
- Perform dialysis against a large volume of Dialysis Buffer at 4°C with several buffer changes over 24-48 hours. This gradually removes the MEGA-10, leading to the formation of proteoliposomes.
- The resulting proteoliposomes can be harvested and used for functional assays.

Experimental Workflow Diagram



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Workflow for membrane protein studies using MEGA-10.

Applications in Drug Development

The ability to isolate and characterize membrane proteins in a functional state is crucial for drug development. Many drug targets, such as G protein-coupled receptors (GPCRs), ion channels, and transporters, are integral membrane proteins. MEGA-10 facilitates several key steps in the drug discovery pipeline:

- **Target Validation:** By enabling the purification of functional membrane proteins, MEGA-10 allows for detailed biochemical and biophysical characterization to validate their role in disease.
- **High-Throughput Screening:** Solubilized and stabilized membrane proteins can be used in various assay formats to screen for small molecule modulators.
- **Structural Biology:** MEGA-10 is used to prepare membrane protein samples for structural determination by techniques such as X-ray crystallography and cryo-electron microscopy, providing insights into drug-target interactions.

Conclusion

Decanoyl N-methylglucamide (MEGA-10) is a valuable tool for researchers and scientists working with membrane proteins. Its non-ionic nature and well-characterized physicochemical properties make it an effective detergent for solubilizing and stabilizing these challenging proteins. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of MEGA-10 in a variety of research and drug development contexts. As with any detergent-based methodology, optimization of the protocols for each specific protein of interest is essential to achieve the best results.

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References

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